Monoisopropyl phthalate

Vue d'ensemble

Description

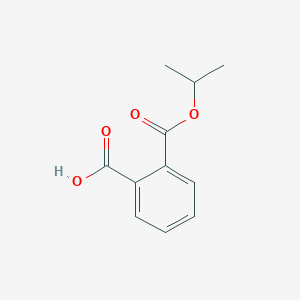

Monoisopropyl phthalate is an organic compound with the molecular formula C11H12O4 . It is a phthalic acid monoester obtained by formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of isopropanol .

Synthesis Analysis

The synthesis of Monoisopropyl phthalate is typically achieved through the esterification of phthalic acid . The reaction involves phthalic acid and isopropanol, resulting in the formation of the ester .Molecular Structure Analysis

Monoisopropyl phthalate has a molecular weight of 208.211 Da . It contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 ester (aromatic) .Physical And Chemical Properties Analysis

Monoisopropyl phthalate is a colorless to light yellow transparent liquid . It is soluble in most organic solvents such as alcohols and ethers . It has a melting point of approximately -65°C, a boiling point of approximately 336°C, a density of approximately 1.2 g/cm³, and a refractive index of approximately 1.521 .Applications De Recherche Scientifique

Environmental Impact Assessment

MIP, like other phthalates, is often assessed for its environmental fate and impact. Studies have focused on its presence in various ecosystems and its potential to act as an endocrine disruptor. Research has shown that phthalates can accumulate in the environment and pose risks to wildlife and human health .

Medical Research

In medical research, MIP is examined for its role as a potential endocrine disruptor. It’s studied for its effects on reproductive health, development, and its association with conditions such as insulin resistance and obesity . The focus is on understanding the mechanisms by which MIP affects biological systems and developing strategies to mitigate its impact.

Food Safety

MIP is scrutinized in the context of food safety, particularly its migration from packaging materials into food products. Regulations and safety guidelines are established to limit the use of certain phthalates, including MIP, in food packaging to ensure consumer safety .

Consumer Product Safety

Research into MIP also extends to consumer product safety. Studies investigate its presence in items such as personal care products and its potential health effects. This research informs regulatory decisions and consumer awareness regarding the safety of phthalate-containing products .

Industrial Applications

MIP’s role in industrial processes is another area of application. It’s used in the manufacturing of products where flexibility and durability are required, such as textiles and coatings. Research aims to optimize its use while minimizing environmental and health risks .

Analytical Chemistry

In analytical chemistry, MIP is used as a standard for calibrating instruments and developing analytical methods. It serves as a reference compound for detecting and quantifying phthalate esters in various samples, aiding in environmental monitoring and quality control .

Mécanisme D'action

Target of Action

Monoisopropyl phthalate (MIPrP) is a phthalic acid monoester . Phthalates, including MIPrP, are known to disrupt the endocrine system, affecting reproductive health and physical development

Mode of Action

Like other phthalates, it is likely to interact with its targets in the endocrine system, leading to disruptions in hormone regulation and function

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation of phthalates, including MIPrP, could play a significant role in their biochemical pathways . .

Pharmacokinetics

Phthalates, including MIPrP, are known to be digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces . These processes likely influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MIPrP and their impact on its bioavailability.

Result of Action

Exposure to phthalates has been associated with an increased risk of early miscarriage , suggesting that MIPrP may have similar effects

Action Environment

The environmental fate, transport, and degradation of phthalates, including MIPrP, under natural conditions are highly dependent on their physical and chemical properties . Environmental factors such as temperature, pH, and the presence of degrading organisms can influence the action, efficacy, and stability of MIPrP .

Orientations Futures

Research on phthalates, including Monoisopropyl phthalate, is ongoing. Future research directions include the development of novel adsorption materials for extraction of trace phthalates in water , and the need to take low-dose effects of phthalates into account regarding the reproductive toxicity of phthalates exposure in humans .

Propriétés

IUPAC Name |

2-propan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJOEMLCEGZVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885606 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monoisopropyl phthalate | |

CAS RN |

35118-50-4 | |

| Record name | Monoisopropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35118-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

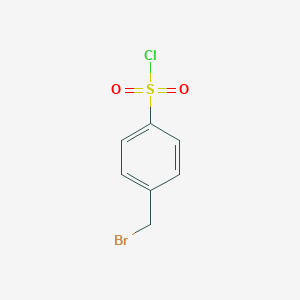

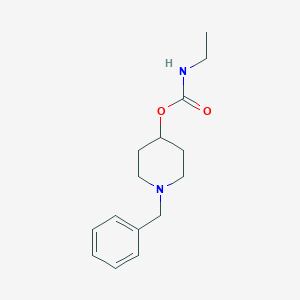

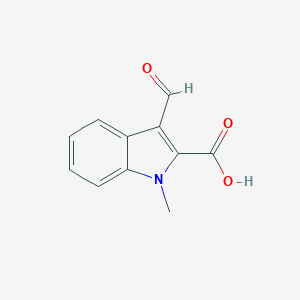

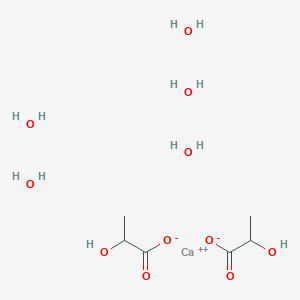

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)

![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)

![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)